Estra-1,3,5(10),7-tetraene-3,17alpha-diol
Overview
Description
Estra-1,3,5(10),7-tetraene-3,17alpha-diol, also known as beta-dihydroequilin, belongs to the class of organic compounds known as 17-hydroxysteroids . These are steroids carrying a hydroxyl group at the 17-position of the steroid backbone .
Molecular Structure Analysis
The molecular formula of Estra-1,3,5(10),7-tetraene-3,17alpha-diol is C18H22O2 . Its molecular weight is 270.3661 . The IUPAC Standard InChI is InChI=1S/C18H22O2/c1-18-9-8-14-13-5-3-12 (19)10-11 (13)2-4-15 (14)16 (18)6-7-17 (18)20/h3-5,10,14,16-17,19-20H,2,6-9H2,1H3 .Scientific Research Applications
17alpha-Dihydroequilin: A Comprehensive Analysis of Scientific Research Applications
Hormone Replacement Therapy (HRT): 17alpha-Dihydroequilin is used in hormone replacement therapy, particularly in the pharmaceutical extract of the urine of pregnant mares known as conjugated estrogens (Premarin). It is the third highest quantity constituent in this formulation, indicating its significance in HRT for managing menopausal symptoms .
Endocrine Research: As a steroidal estrogen found naturally in horses, 17alpha-Dihydroequilin is closely related to other estrogens like equilin and equilenin. It’s used in endocrine research to understand estrogenic activity and its effects on various biological processes .
Structural Analysis and Drug Design: The crystal structure of 17alpha-Dihydroequilin has been solved and refined using synchrotron X-ray powder diffraction data. This structural information is crucial for drug design and understanding the compound’s interaction with biological targets .
Pharmacokinetics Studies: Research on 17alpha-Dihydroequilin sulfate has shown significant increases in sex hormone-binding globulin (SHBG) levels, which is important for understanding the pharmacokinetics and how the compound behaves within the body .
Veterinary Medicine: Although not meant for administration to humans or animals outside of controlled conditions, 17alpha-Dihydroequilin’s role in veterinary medicine is studied to understand its effects on animal health and reproductive systems .
Quality Control and Pharmacopeia Standards: 17alpha-Dihydroequilin is listed in pharmacopeia standards, which are essential for ensuring the quality and consistency of pharmaceutical products containing this compound .
Mechanism of Action
Target of Action
17alpha-Dihydroequilin, also known as alpha-Dihydroequilin, Dihydroequilin, or Estra-1,3,5(10),7-tetraene-3,17alpha-diol, is a naturally occurring steroidal estrogen . It primarily targets the Estrogen receptor alpha , a nuclear receptor that is activated by the sex hormone estrogen .
Mode of Action
As an estrogen, 17alpha-Dihydroequilin binds to and activates the estrogen receptor alpha . This receptor-ligand complex then translocates to the nucleus, where it binds to estrogen response elements in the DNA, leading to a change in the transcription of target genes .
Biochemical Pathways
As an estrogen, it is likely to be involved in various physiological processes regulated by estrogens, such as reproductive development and function, bone health, cardiovascular health, and cognitive function .
Pharmacokinetics
A study on a related compound, 17β-dihydroequilin sulfate, found that it has a metabolic clearance rate (mcr) of 797 ± 90 l/day or 506 ± 60 l/m^2 per day . The compound is also converted to other estrogens, including equilin sulfate (EqS), equilenin sulfate (EqnS), and 17β-dihydroequilenin sulfate (17β-EqnS) .
Result of Action
The molecular and cellular effects of 17alpha-Dihydroequilin are likely to be similar to those of other estrogens, given its mechanism of action. These effects can include the regulation of gene expression, cell growth, and differentiation . Specific studies on the effects of 17alpha-dihydroequilin are limited .
Action Environment
The action of 17alpha-Dihydroequilin, like other estrogens, can be influenced by various environmental factors. These can include the presence of other hormones, the concentration of the drug, the expression level of its target receptor, and the individual’s overall health status . .
properties
IUPAC Name |
(9S,13S,14S,17R)-13-methyl-6,9,11,12,14,15,16,17-octahydrocyclopenta[a]phenanthrene-3,17-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h3-5,10,14,16-17,19-20H,2,6-9H2,1H3/t14-,16+,17-,18+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLLMJANWPUQQTA-SPUZQDLCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(=CCC4=C3C=CC(=C4)O)C1CCC2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3C(=CCC4=C3C=CC(=C4)O)[C@@H]1CC[C@H]2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70873788 | |
Record name | alpha-Dihydroequilin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70873788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
651-55-8 | |
Record name | α-Dihydroequilin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=651-55-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dihydroequilin 17alpha-form | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000651558 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | alpha-Dihydroequilin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70873788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Estra-1,3,5(10),7-tetraene-3,17α-diol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.440 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | .ALPHA.-DIHYDROEQUILIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/48P73794OJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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